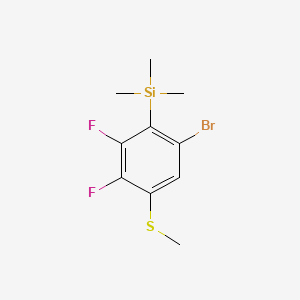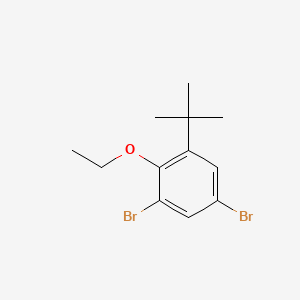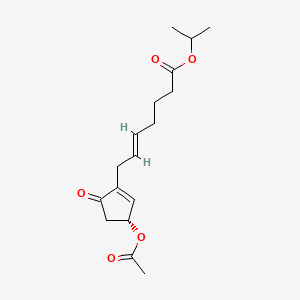
Isopropyl (R)-7-(3-acetoxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a cyclopentenyl ring, and a heptenoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopentenyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Heptenoate Chain: This step involves the esterification of the intermediate compound with heptenoic acid under acidic conditions.
Addition of the Isopropyl Group: The final step involves the alkylation of the intermediate with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenyl ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Isopropyl ®-7-(3-Hydroxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Isopropyl ®-7-(3-Methoxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness: Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H24O5 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
propan-2-yl (E)-7-[(3R)-3-acetyloxy-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C17H24O5/c1-12(2)21-17(20)9-7-5-4-6-8-14-10-15(11-16(14)19)22-13(3)18/h4,6,10,12,15H,5,7-9,11H2,1-3H3/b6-4+/t15-/m0/s1 |
InChI-Schlüssel |
RDSSRNWAHMHCGH-DRDHIDPGSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C/CC1=C[C@@H](CC1=O)OC(=O)C |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
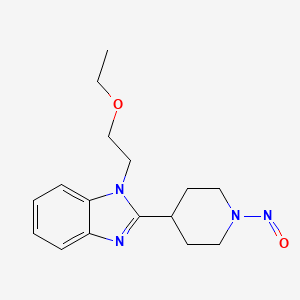
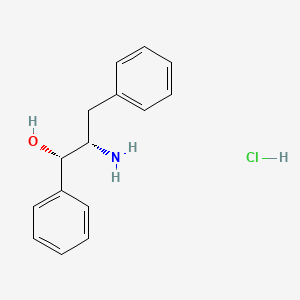
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
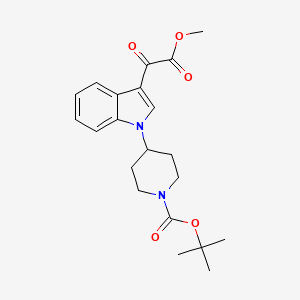
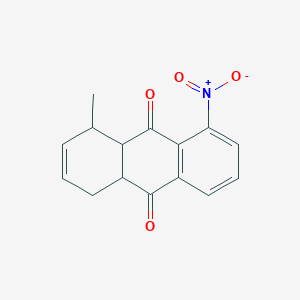
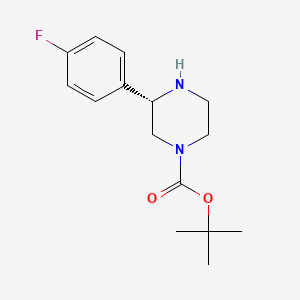
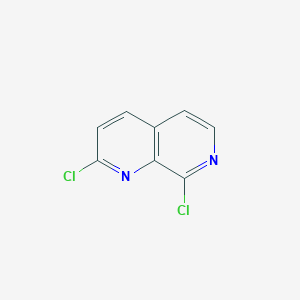
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)

